molecular formula C18H13ClFN3O2 B12173150 N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12173150
M. Wt: 357.8 g/mol
InChI Key: FJCAHONCBUSROJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyridazinone core.

    Reduction: This can lead to the formation of different derivatives with altered biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Its biological activity makes it a candidate for drug development, particularly in targeting specific diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(2-chlorophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(2-chlorophenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom’s electronegativity can enhance the compound’s ability to interact with biological targets, potentially making it more effective in its applications.

Properties

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-16(14)21-17(24)11-23-18(25)10-9-15(22-23)12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,24)

InChI Key

FJCAHONCBUSROJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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